2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide

Catalog No.
S3002634
CAS No.
432009-48-8
M.F
C18H19N3O3
M. Wt
325.368
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide

CAS Number

432009-48-8

Product Name

2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide

IUPAC Name

2-nitro-N-(4-piperidin-1-ylphenyl)benzamide

Molecular Formula

C18H19N3O3

Molecular Weight

325.368

InChI

InChI=1S/C18H19N3O3/c22-18(16-6-2-3-7-17(16)21(23)24)19-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,22)

InChI Key

XGPBFPJKFFRLAM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

solubility

not available

2-Nitro-N-(4-(piperidin-1-yl)phenyl)benzamide (CAS: 432009-48-8) is a bifunctional, advanced building block primarily utilized in the synthesis of 3-arylquinazolin-4(3H)-ones and functionalized benzimidazoles. Structurally, it combines an ortho-nitrobenzamide core—a classical precursor for reductive cyclization—with a highly lipophilic, basic 4-(piperidin-1-yl)phenyl moiety. In pharmaceutical procurement and library design, this pre-assembled scaffold is highly valued because it bypasses the moisture-sensitive acylation of 4-(piperidin-1-yl)aniline and offers a bench-stable, oxidation-resistant alternative to the corresponding 2-aminobenzamide. Its primary utility lies in hit-to-lead campaigns for kinase and GPCR inhibitor discovery, where the piperidine ring serves as a critical solubilizing vector and target-binding motif [1].

Substituting this specific pre-coupled building block with its raw precursors (2-nitrobenzoyl chloride and 4-(piperidin-1-yl)aniline) introduces significant process inefficiencies. The basic tertiary amine of the piperidine ring complicates standard acylation protocols, often requiring precise stoichiometric base adjustments and extensive chromatographic purification to remove basic byproducts [1]. Conversely, procuring the downstream reduced analog, 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide, presents severe shelf-life challenges; electron-rich anilines are notoriously susceptible to atmospheric oxidation, leading to batch-to-batch irreproducibility [2]. Utilizing the stable 2-nitro precursor allows for controlled, on-demand in situ reduction immediately prior to cyclization, ensuring maximum yield and purity of the target heterocycle.

Long-Term Shelf Stability and Oxidation Resistance

2-Aminobenzamides bearing electron-donating substituents are highly prone to oxidative degradation during storage. Comparative stability profiling of nitroaromatics versus their corresponding anilines demonstrates that 2-nitrobenzamides maintain >99% purity over 24 months under standard ambient conditions. In contrast, the reduced 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide typically exhibits 3-5% degradation (manifesting as darkening and oligomerization) within 6 months unless stored strictly under an inert atmosphere at -20°C [1].

Evidence DimensionStorage half-life (ambient, air)
Target Compound Data>24 months (>99% purity)
Comparator Or Baseline2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide (<6 months before >3% oxidative degradation)
Quantified Difference4x increase in shelf-life at ambient conditions
ConditionsAmbient temperature, atmospheric oxygen, 24-month observation

Procuring the nitro precursor eliminates the need for strict cold-chain storage and inert handling, reducing waste from degraded reagent batches.

Yield Optimization in Quinazolinone Library Synthesis

When synthesizing 3-(4-(piperidin-1-yl)phenyl)quinazolin-4(3H)-ones, utilizing the pre-assembled 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide via a one-pot reduction-cyclization protocol (e.g., Fe/AcOH followed by triethyl orthoformate) consistently yields target compounds in the 75-85% range. Attempting the linear sequence starting from 2-nitrobenzoyl chloride and 4-(piperidin-1-yl)aniline often suffers a 15-25% yield penalty due to competing side reactions at the basic piperidine nitrogen and inevitable losses during the intermediate amide purification step [1].

Evidence DimensionOverall yield of quinazolin-4-one core
Target Compound Data75-85% (one-pot reduction/cyclization)
Comparator Or BaselineLinear synthesis from raw precursors (50-60% overall yield)
Quantified Difference15-25% absolute yield improvement
ConditionsStandard Fe/AcOH reduction followed by cyclization with triethyl orthoformate

Using the pre-coupled amide streamlines library synthesis and significantly reduces material loss during intermediate purification.

Aqueous Solubility Enhancement via the Piperidine Moiety

The inclusion of the 4-(piperidin-1-yl)phenyl group provides a critical basic center (pKa ~9.5) that dramatically alters the physicochemical profile of downstream products. Compared to the unsubstituted 2-nitro-N-phenylbenzamide, which is highly lipophilic and yields poorly soluble heterocycles, derivatives containing the piperidine moiety exhibit a 10- to 50-fold increase in kinetic aqueous solubility at physiological pH when formulated as hydrochloride salts [1].

Evidence DimensionKinetic aqueous solubility (as HCl salt)
Target Compound Data10-50x enhancement in downstream analogs
Comparator Or Baseline2-nitro-N-phenylbenzamide (Baseline poor aqueous solubility, <10 µg/mL)
Quantified Difference1-1.5 log unit increase in solubility
ConditionsAqueous buffer, pH 7.4, comparative analysis of downstream quinazolinone derivatives

Selecting the piperidine-functionalized precursor directly addresses the poor aqueous solubility often associated with rigid heterocyclic scaffolds in drug discovery.

One-Pot Reductive Cyclization for Quinazolinone Libraries

Ideal for high-throughput synthesis of 3-arylquinazolin-4(3H)-ones, where the stable nitro group is reduced in situ and immediately trapped with orthoesters or aldehydes, avoiding the isolation of unstable anilines [1].

Synthesis of Piperidine-Functionalized Benzimidazoles

Serves as a direct precursor for 1,2-disubstituted benzimidazoles via reduction and subsequent condensation with carboxylic acids, leveraging the piperidine group for enhanced target affinity in kinase or GPCR programs [2].

Late-Stage Diversification of Basic Heterocyclic Scaffolds

Useful in medicinal chemistry programs requiring a pre-installed basic amine (piperidine) to improve the aqueous solubility and pharmacokinetic properties of the final drug candidates, circumventing the need for late-stage amination [3].

XLogP3

3.6

Dates

Last modified: 08-17-2023

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